3-Iodo-4-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

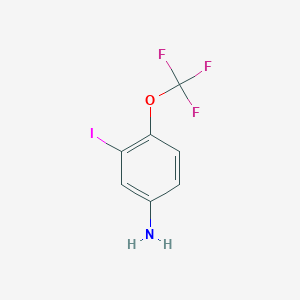

Structure

2D Structure

Properties

IUPAC Name |

3-iodo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKATTYNFWRWDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Fluorine and Heavy Halogens in Molecular Design

The introduction of fluorine and heavy halogens, such as iodine, into molecular structures is a well-established strategy for modulating the physicochemical and biological properties of organic compounds.

Fluorine's Influence:

Fluorine, being the most electronegative element, imparts unique characteristics to a molecule. nih.govacs.org Its small size allows it to replace hydrogen without significant steric hindrance. mdpi.com Key effects of incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. acs.orgnumberanalytics.com This can prolong the active life of a drug molecule in the body. numberanalytics.com

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, permeability, and protein binding. acs.orgacs.org

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com

The Role of Heavy Halogens:

Heavier halogens like iodine also play a crucial role in molecular design. nih.gov While also influencing lipophilicity, their most significant contribution is their ability to form halogen bonds. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner. This interaction is increasingly recognized for its importance in:

Drug-Target Binding: Halogen bonds can significantly contribute to the binding affinity and specificity of a ligand for its protein target. nih.gov

Improved Pharmacokinetics: The presence of iodine has been shown to be a critical factor in designing highly potent inhibitors for specific biological targets. nih.gov

Medical Imaging: Iodine's high atomic number and electron density make it an effective X-ray absorbing agent, leading to its use in radiocontrast agents for techniques like CT scanning. wikipedia.org

Aromatic Amines As Pivotal Scaffolds in Synthetic Chemistry

Aromatic amines are a fundamental class of organic compounds that serve as essential building blocks in a wide array of synthetic applications. purkh.com Their importance stems from the presence of the amino group attached to an aromatic ring, which provides a reactive site for a variety of chemical transformations.

These compounds are key intermediates in the synthesis of:

Pharmaceuticals: The aniline (B41778) scaffold is a common feature in many drug molecules, including antibiotics, antidepressants, and anticancer agents. purkh.comnih.gov

Agrochemicals: Many herbicides and pesticides are derived from aromatic amines. purkh.com

Dyes and Pigments: The vibrant colors of many synthetic dyes are due to the chromophoric systems based on aromatic amines. purkh.com

Polymers: Aromatic amines are used in the production of high-performance polymers like nylon and polyurethanes. purkh.com

The versatility of aromatic amines allows for their use in numerous reactions, including amide coupling, alkylation, and arylation, making them indispensable tools for constructing complex molecular architectures. enamine.net

Positioning of 3 Iodo 4 Trifluoromethoxy Aniline Within Advanced Organic Inquiry

Regioselective Synthesis of Trifluoromethoxylated Anilines

The precise placement of substituents on the aniline ring is paramount for tailoring the properties of the final compound. This section details methods for achieving regiocontrol in the synthesis of trifluoromethoxylated anilines.

Ortho-Trifluoromethoxylation Protocols Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for electrophilic trifluoromethylation and trifluoromethoxylation. scispace.com A notable protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration. researchgate.netnih.govresearchgate.net This method is advantageous due to its use of bench-stable reagents, operational simplicity, and high tolerance for various functional groups. scispace.comresearchgate.netnih.govresearchgate.net

For instance, the reaction of methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate affords methyl 4-(N-(trifluoromethoxy)acetamido)benzoate. researchgate.netnih.gov This intermediate then undergoes a thermally induced migration to yield the desired ortho-trifluoromethoxylated product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate. researchgate.netnih.gov The reaction temperature for the migration step is dependent on the electronic properties of the aromatic ring, with more electron-deficient arenes requiring higher temperatures. nih.gov

The use of hypervalent iodine reagents can also be modulated by altering the electronic properties of the reagent itself. Introducing electron-withdrawing groups on the aromatic ring of the hypervalent iodine reagent can enhance its reactivity. acs.org

Precision Halogenation Strategies in Aromatic Systems

Achieving selective halogenation of aromatic systems, particularly those already containing sensitive functional groups like trifluoromethoxy, requires carefully controlled conditions. For the synthesis of this compound, iodination of 4-(trifluoromethoxy)aniline (B150132) is a key step. While specific high-yield procedures for this direct transformation are not extensively detailed in the provided context, general principles of electrophilic aromatic substitution apply. The directing effects of the amino and trifluoromethoxy groups will influence the position of iodination.

Furthermore, halogen substituents, especially bromine and iodine, are valuable as they provide synthetic handles for subsequent functionalization reactions, such as cross-coupling. nih.gov

Transition Metal-Mediated Cross-Coupling Transformations

Transition metal catalysis offers a powerful and versatile platform for constructing carbon-carbon and carbon-heteroatom bonds, enabling the further elaboration of the this compound scaffold.

Palladium-Catalyzed Coupling Reactions: Suzuki and Sonogashira Analogues

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. mdpi.com Palladium nanoparticles supported on materials like COOH-modified graphene have shown excellent catalytic activity in the Suzuki-Miyaura coupling of fluorinated aryl halides with various boronic acids. mdpi.com These heterogeneous catalysts offer the advantage of being recyclable. mdpi.com The reaction of this compound with an appropriate boronic acid under palladium catalysis would provide access to a wide range of substituted biphenyl (B1667301) derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a crucial transformation for introducing alkyne moieties into organic molecules. rsc.orgwikipedia.org The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination. iucr.org This reaction can be performed under mild, copper-free conditions, for example, using a palladium complex derived from a Schiff base ligand at room temperature. rsc.org The coupling of this compound with various terminal alkynes would yield valuable intermediates for pharmaceuticals and materials science. rsc.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura | Aryl Halide (e.g., this compound) + Arylboronic Acid | Pd nanoparticles on G-COOH mdpi.com | Forms C(sp²)-C(sp²) bonds; recyclable catalyst systems available. mdpi.com |

| Sonogashira | Aryl Halide (e.g., this compound) + Terminal Alkyne | Pd(OAc)₂ with Schiff base ligand rsc.org | Forms C(sp²)-C(sp) bonds; can be performed under mild, copper-free conditions. rsc.org |

Copper-Catalyzed Amination Processes for Aryl Iodides

Copper-catalyzed amination reactions provide a direct route to N-aryl compounds. While the specific amination of this compound is not detailed, general methods for the copper-catalyzed amination of aryl iodides are well-established. organic-chemistry.org For instance, CuI nanoparticles have been shown to catalyze the selective synthesis of anilines from aryl halides in the absence of ligands and organic solvents. organic-chemistry.org Copper-mediated electrophilic amination has also been developed for the creation of N-alkyl and N-aryl compounds. nih.gov

Advanced Multi-Component and One-Pot Functionalization Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps.

Several methods have been developed for the three-component synthesis of meta-substituted anilines. rsc.orgrsc.org One such approach involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. rsc.org Another facile method is based on the cyclo-condensation and aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org A zinc-mediated carbonyl alkylative amination has also been reported as a general method for the synthesis of α-branched amines. acs.org While not directly applied to this compound in the provided context, these MCRs highlight the potential for developing novel and efficient routes to structurally diverse anilines.

Table 2: Multi-Component Aniline Synthesis Strategies

| Starting Materials | Key Transformation | Product Type | Reference |

| Methylvinyl ketones, N-acylpyridinium salts, amines | Cyclo-condensation/Aromatization | meta-Substituted anilines | rsc.org |

| Acetone, amines, 1,3-diketones | Cyclo-condensation/Aromatization | meta-Substituted anilines | rsc.org |

Pursuit of Sustainable and Green Synthetic Pathways

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry to minimize hazardous substances and maximize resource efficiency. In the context of synthesizing this compound and its structural analogs, significant strides are being made to replace traditional, often harsh, reaction conditions with more sustainable alternatives. These efforts encompass the use of greener reagents, solvent-free reaction conditions, and innovative catalytic systems to reduce environmental impact while maintaining high product yields and selectivity.

Following the synthesis of the aniline precursor, the subsequent iodination step is a critical focus for green chemistry innovation. Traditional iodination methods often employ stoichiometric amounts of iodine with strong oxidants or metal catalysts, leading to significant waste generation. In contrast, modern sustainable approaches for the iodination of electron-rich aromatic compounds, such as 4-(trifluoromethoxy)aniline, are being explored. These methods prioritize atom economy and the use of less toxic and more environmentally friendly reagents.

One promising green iodination strategy involves the use of molecular iodine in combination with a mild oxidizing agent like hydrogen peroxide. This system is highly attractive as the only byproduct is water, aligning perfectly with the principles of green chemistry. Such reactions can often be carried out under solvent-free conditions or in greener solvents like water or ethanol, further enhancing their environmental credentials. For instance, the iodination of methoxy-substituted aromatic compounds has been efficiently achieved using an elemental iodine/30% aqueous H2O2 system under solvent-free reaction conditions. researchgate.net

Another innovative and sustainable approach is the use of mechanochemistry, or solid-state synthesis. This solvent-free technique involves the grinding of solid reactants together, often with a catalytic amount of a solid-supported reagent, to initiate the chemical reaction. This method has been successfully applied to the iodination of pyrimidine (B1678525) derivatives using solid iodine and a silver salt as a catalyst, offering high yields in short reaction times. nih.gov The principles of this method can be extended to the iodination of other aromatic systems.

These sustainable methodologies not only offer a reduced environmental footprint but can also lead to simplified purification procedures and improved safety profiles, making them highly desirable for both academic research and industrial-scale production of this compound and related compounds.

Interactive Data Table: Comparison of Iodination Methods for Aromatic Compounds

| Iodination Method | Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Green Chemistry Aspects |

| Traditional Iodination | Aniline | I₂, KI, KIO₃ | Water | Room Temp. | 24 h | 85-90 | Use of water as solvent. |

| Green Iodination (H₂O₂) | 1,3,5-Trimethoxybenzene | I₂, 30% aq. H₂O₂ | Solvent-free | 45 | 5 h | >95 | Solvent-free, water as byproduct. researchgate.net |

| Mechanochemical Iodination | Uracil | I₂, AgNO₃ | Solvent-free | Room Temp. | 20-30 min | 98 | Solvent-free, short reaction time. nih.gov |

| Proposed Green Iodination | 4-(trifluoromethoxy)aniline | I₂, H₂O₂ | Ethanol/Water | 50-70 | 2-6 h | >90 | Use of green solvent, water as byproduct. |

Elucidation of Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the amino (-NH₂), iodo (-I), and trifluoromethoxy (-OCF₃) groups. The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the iodine atom is a deactivating yet ortho-, para-directing substituent. Its deactivating nature stems from its inductive electron-withdrawing effect, while the ortho-, para-directing influence is a result of the lone pair electrons on the iodine atom participating in resonance stabilization of the arenium ion intermediate. The trifluoromethoxy group is strongly deactivating and meta-directing due to the potent electron-withdrawing inductive effect of the three fluorine atoms.

In this compound, the powerful activating and ortho-, para-directing effect of the amino group is the dominant influence. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amino group. The position para to the amino group (position 6) is already substituted with an iodine atom. The positions ortho to the amino group are positions 2 and 6. Position 6 is blocked by the iodine atom. Therefore, electrophilic substitution is most likely to occur at the C2 and C5 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 1 | Activating (Resonance) | Ortho, Para |

| -I | 3 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |

| -OCF₃ | 4 | Strongly Deactivating (Inductive) | Meta |

Considering the combined effects, the most probable sites for electrophilic attack are the C2 and C6 positions, which are ortho to the strongly activating amino group. However, steric hindrance from the adjacent iodine atom at C3 might disfavor substitution at C2 to some extent. The C5 position is meta to the amino group and ortho to the deactivating trifluoromethoxy group, making it less favorable for substitution.

Investigation of Redox Chemistry: Oxidation to Nitro/Nitroso Derivatives and Reduction Processes

The redox chemistry of this compound is influenced by the presence of the electron-rich amino group and the electron-withdrawing substituents.

Oxidation: The amino group in anilines is susceptible to oxidation. Treatment of anilines with strong oxidizing agents can lead to the formation of a variety of products, including nitroso, nitro, and polymeric materials. For instance, the oxidation of some 2-substituted anilines using reagents like iodosobenzene (B1197198) or (bis(trifluoroacetoxy)iodo)benzene can lead to the formation of medium-sized N-heterocyclic scaffolds through radical intermediates. nih.gov While specific studies on the oxidation of this compound to its nitro or nitroso derivatives are not extensively reported in the literature, it is anticipated that controlled oxidation could yield the corresponding nitroso or nitro compounds. The presence of the deactivating iodo and trifluoromethoxy groups might render the aniline less susceptible to uncontrolled polymerization compared to unsubstituted aniline. Furthermore, metallaphotocatalysis has been employed for the directed ortho-hydroxylation of substituted anilides, which involves an oxidation process. acs.org

Reduction: The reduction of a corresponding nitro derivative, 4-iodo-5-nitro-2-(trifluoromethoxy)benzene, would be a common synthetic route to this compound. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl), are typically effective for the reduction of aromatic nitro groups to amines. These reduction methods are generally tolerant of a wide range of functional groups, including halogens and trifluoromethoxy groups.

Stereoelectronic Modulation by Trifluoromethoxy and Iodine Substituents on Reactivity Profiles

The reactivity of this compound is significantly modulated by the stereoelectronic properties of the trifluoromethoxy and iodine substituents.

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is a unique substituent with strong electron-withdrawing properties primarily through induction (σ-inductive effect), while its resonance effect (π-donating) is minimal due to the poor overlap between the oxygen p-orbitals and the carbon-fluorine σ* orbitals. This strong inductive effect deactivates the aromatic ring towards electrophilic attack. The -OCF₃ group is considered a lipophilic electron-withdrawing group, a property that is often sought after in medicinal chemistry to enhance metabolic stability and cell membrane permeability of drug candidates.

Iodine Atom (-I): The iodine atom exhibits dual electronic effects. It is inductively electron-withdrawing, thus deactivating the ring towards electrophilic substitution. However, it is also capable of donating electron density through resonance via its lone pairs, which leads to ortho-, para-direction of incoming electrophiles. The large size of the iodine atom also introduces steric effects that can influence the regioselectivity of reactions and the conformation of molecules.

The interplay of these substituents in this compound results in a complex reactivity profile. The strong deactivating nature of the -OCF₃ group, combined with the deactivating inductive effect of the iodine atom, renders the aromatic ring less nucleophilic than aniline itself. However, the powerful activating effect of the amino group still dominates, directing the regioselectivity of electrophilic aromatic substitution.

| Substituent Property | Trifluoromethoxy (-OCF₃) | Iodine (-I) |

| Inductive Effect | Strongly electron-withdrawing | Electron-withdrawing |

| Resonance Effect | Weakly electron-donating | Electron-donating |

| Overall Electronic Effect | Strongly deactivating | Deactivating |

| Directing Effect | Meta-directing | Ortho-, Para-directing |

| Steric Effect | Moderate | Significant |

Mechanistic Studies of Aromatic Functionalization (e.g., C-H functionalization, OCF₃ migration)

Recent advances in synthetic methodology have provided insights into the functionalization of substituted anilines, including processes that could be applicable to this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of aromatic rings. While specific C-H functionalization studies on this compound are limited, research on related systems provides valuable mechanistic insights. For instance, the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines has been achieved from N-(2-iodophenyl)trifluoroacetimidoyl chlorides via a palladium-catalyzed process involving C-H bond activation. researchgate.net This highlights the potential for transitioning metal-catalyzed C-H functionalization at positions ortho to the amino group in this compound.

OCF₃ Migration: A notable reaction involving trifluoromethoxy-substituted anilines is the intramolecular migration of the OCF₃ group. Studies have shown that ortho-trifluoromethoxylated aniline derivatives can be synthesized through a two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. researchgate.netnih.gov The proposed mechanism for the migration involves a heterolytic cleavage of the N-OCF₃ bond, leading to the formation of a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the aromatic ring. researchgate.netnih.gov This type of rearrangement offers a unique pathway to access specific isomers of trifluoromethoxy-substituted anilines that might be difficult to obtain through direct trifluoromethoxylation.

The reactivity of the iodo-aniline moiety is also demonstrated in the synthesis of 3-iodoindoles from ortho-haloanilines through a sequence of alkynylation, cyclization, and iodination. beilstein-journals.org

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for peer-reviewed scientific literature and chemical database entries has revealed that detailed experimental spectroscopic data for the compound This compound (CAS No. 1365969-58-9) is not currently available in the public domain.

While the compound is listed by several chemical suppliers, including Sigma-Aldrich and BLD Pharm, indicating its commercial availability, the associated analytical data such as Nuclear Magnetic Resonance (NMR) and vibrational spectra have not been published or are not readily accessible. sigmaaldrich.combldpharm.com Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectra for this specific molecule did not yield any concrete experimental results.

Information is available for related isomers and analogous compounds, such as 4-Iodo-3-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)aniline. sigmaaldrich.comchemicalbook.com However, the unique substitution pattern of this compound—with an iodine atom at position 3, a trifluoromethoxy group at position 4, and an amino group at position 1—results in a distinct electronic and structural environment. Therefore, data from its isomers cannot be used to accurately represent the spectroscopic fingerprint of the target compound.

Some suppliers may offer to provide technical data sheets or certificates of analysis, which might include spectroscopic information, upon specific request for a purchased sample. acubiochem.com However, this information is not publicly indexed or available for the purpose of generating a detailed scientific article as requested.

Consequently, without access to published research or public spectral databases for this compound, it is not possible to provide a scientifically accurate and detailed analysis of its spectroscopic characteristics or to generate the requested data tables.

Comprehensive Spectroscopic Characterization and Structural Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. In the case of 3-Iodo-4-(trifluoromethoxy)aniline, the presence of the benzene (B151609) ring, the amino group (-NH2), the iodine atom (-I), and the trifluoromethoxy group (-OCF3) gives rise to a characteristic UV-Vis spectrum.

The primary electronic transitions observed in aromatic compounds like aniline (B41778) and its derivatives are π → π* and n → π* transitions. sigmaaldrich.comresearchgate.net The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group) to an antibonding π* orbital and are generally of lower intensity. sigmaaldrich.com

The absorption spectrum of aniline, the parent compound, exhibits two main absorption bands, which are attributed to π → π* transitions of the benzene ring. researchgate.net The introduction of substituents on the aniline ring significantly influences the position and intensity of these absorption bands. This is due to the electronic effects (both inductive and resonance) of the substituents, which alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

In this compound, the amino group acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect can influence the electronic transitions. The iodine atom can exhibit both an inductive electron-withdrawing effect and a resonance electron-donating effect, along with a "heavy atom" effect that can influence intersystem crossing. The interplay of these substituent effects determines the final absorption characteristics of the molecule. A bathochromic shift is often observed in substituted anilines due to the extension of the conjugated system. acs.org

| Type of Transition | Involved Orbitals | Typical Wavelength Range (nm) | Expected Influence of Substituents |

| π → π | Bonding π to Antibonding π | 200-400 | The amino group's electron-donating nature and the trifluoromethoxy and iodo groups' electronic effects are expected to cause a shift in the absorption maxima compared to unsubstituted aniline. |

| n → π | Non-bonding (N lone pair) to Antibonding π | 250-350 | This transition is typically weak and may be obscured by the stronger π → π* bands. Solvent polarity can affect the position of this band. |

This table presents expected transitions based on the structure of this compound and general principles of UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structural Determination (for analogous compounds)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. ed.ac.uk By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, it is possible to deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of analogous iodoaniline compounds provides significant insight into the likely solid-state packing and intermolecular forces.

A detailed examination of the crystal structure of 2-iodoaniline (B362364) reveals that the molecules are organized into helical structures through a combination of weak N-H···N hydrogen bonds, I···I interactions, and C-H···π contacts. ed.ac.uk Similarly, a study of 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline shows a complex three-dimensional framework stabilized by numerous C-H···O hydrogen bonds. researchgate.net The crystal structures of o- and m-chloroaniline have been shown to belong to the orthorhombic crystal system. cambridge.org These examples highlight the importance of both hydrogen and halogen bonding in the crystal engineering of haloanilines.

Based on these analogous structures, it can be inferred that the solid-state structure of this compound would likely be stabilized by a combination of N-H···O or N-H···N hydrogen bonds, where the amino group acts as a hydrogen bond donor and the oxygen of the trifluoromethoxy group or the nitrogen of an adjacent molecule could act as an acceptor. Furthermore, the presence of the iodine atom makes I···I or I···O/N halogen bonding a distinct possibility in directing the crystal packing. The trifluoromethoxy group, being bulky, would also play a significant role in the steric packing of the molecules in the crystal lattice.

| Analogous Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Iodoaniline ed.ac.uk | Orthorhombic | Pca2₁ | N-H···N hydrogen bonds, I···I interactions, C-H···π contacts |

| o-Chloroaniline cambridge.org | Orthorhombic | Pmmm (suggested) | Not specified |

| m-Chloroaniline cambridge.org | Orthorhombic | Pcca | Not specified |

| 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline researchgate.net | Monoclinic | P2₁/c | C-H···O hydrogen bonds |

This table summarizes crystallographic data for compounds analogous to this compound.

Computational Chemistry and Theoretical Investigations of 3 Iodo 4 Trifluoromethoxy Aniline

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For 3-Iodo-4-(trifluoromethoxy)aniline, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. nih.gov These calculations could yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is illustrative and not based on published data.

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.36 Å |

| O-CF3 Bond Length | ~1.35 Å |

| C-N-H Bond Angle | ~115° |

| C-C-I Bond Angle | ~120° |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density between orbitals, revealing stabilizing intramolecular interactions. nih.gov For this compound, NBO analysis could identify hyperconjugative interactions, such as those between the lone pairs of the amine (NH2) and oxygen atoms and the antibonding orbitals of the aromatic ring. These interactions are crucial for understanding the molecule's stability and the electronic influence of its substituent groups. Studies on similar molecules, like N,N-dialkyl-4-(trifluoromethyl)anilines, have shown that such intramolecular charge transfer (ICT) processes are highly dependent on the molecular structure and solvent polarity. aps.org

Mapping Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual guide to the charge distribution in a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential (red/yellow) around the electronegative oxygen, fluorine, and nitrogen atoms, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, identifying which atoms are most likely to accept or donate electrons. nih.govbldpharm.com These calculations help predict the regioselectivity of chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity and electronic properties. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability. sigmaaldrich.com A smaller gap generally implies higher reactivity. sigmaaldrich.com For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the ring and the electron-withdrawing trifluoromethoxy group. The energy gap would influence its potential as an electronic material and its charge transfer characteristics. researchgate.net

Computational Exploration of Non-linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer, often characterized by electron-donating and electron-accepting groups connected by a π-system, can exhibit non-linear optical (NLO) properties. researchgate.net The first-order hyperpolarizability (β) is a key parameter calculated to assess a molecule's potential for second-harmonic generation. Although no specific data exists for this compound, computational studies on analogous anilines involve calculating properties like dipole moment (μ) and hyperpolarizability to predict their NLO response. nih.gov

In Silico Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. bldpharm.com This method is fundamental in drug discovery for screening potential drug candidates. sigmaaldrich.com If a biological target were identified for this compound, docking simulations would place the molecule into the protein's active site and calculate a docking score, an estimate of binding free energy. chemicalbook.com The simulation would also reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-protein complexes. aps.orgacadpubl.eu Following a molecular docking study, an MD simulation of the this compound-protein complex would be performed. This would assess the stability of the binding pose predicted by docking and analyze how the ligand and protein adapt to each other in a simulated physiological environment. Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. acadpubl.eu

Strategic Derivatization and Further Functionalization of 3 Iodo 4 Trifluoromethoxy Aniline

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The iodo-substituent at the C3 position of 3-iodo-4-(trifluoromethoxy)aniline serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orgnih.govresearchgate.netresearchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org For this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or alkyl substituents at the C3 position, leading to the synthesis of diverse biaryl and alkyl-aryl compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.orgnih.govlibretexts.org It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, amides, or carbamates. wikipedia.orglibretexts.org Applying this methodology to this compound would enable the introduction of various nitrogen-containing functionalities at the C3 position, which is a common strategy in the development of pharmacologically active compounds. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates and structural motifs in various fields. The coupling of this compound with different terminal alkynes would yield a library of 3-alkynyl-4-(trifluoromethoxy)aniline derivatives. Modern protocols often allow for copper-free conditions, which can be advantageous in certain synthetic contexts. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new carbon-carbon bond. This reaction typically results in the formation of a substituted alkene. For this compound, a Heck reaction would allow for the introduction of a variety of vinyl groups at the C3 position, providing access to stilbene (B7821643) and cinnamate (B1238496) derivatives.

Below is a table summarizing the potential cross-coupling reactions of this compound:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-R-4-(trifluoromethoxy)aniline (R = aryl, alkyl) |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-(R¹R²N)-4-(trifluoromethoxy)aniline |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(R-C≡C)-4-(trifluoromethoxy)aniline |

| Heck Reaction | R-CH=CH₂ | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 3-(R-CH=CH)-4-(trifluoromethoxy)aniline |

Regioselective C-H Functionalization in Aromatic and Aliphatic Systems

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. researchgate.net For derivatives of this compound, regioselective C-H functionalization offers a powerful tool for introducing additional substituents onto the aromatic ring.

Directed ortho-Metalation (DoM): This strategy relies on the use of a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.orgharvard.edu The amino group of this compound can be protected with a suitable directing group (e.g., pivaloyl, carbamate) to direct metalation to the C2 or C6 positions. This allows for the regioselective introduction of a wide range of electrophiles, such as alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, providing access to highly substituted aniline (B41778) derivatives.

Direct Arylation: Palladium-catalyzed direct arylation reactions enable the formation of C-C bonds by coupling a C-H bond with an aryl halide. nih.gov In the context of this compound derivatives, a directing group on the aniline nitrogen can facilitate the ortho-arylation at the C2 or C6 position with various aryl halides. This approach avoids the pre-functionalization required in traditional cross-coupling reactions.

The table below illustrates potential regioselective C-H functionalization strategies for a protected derivative of this compound (where PG is a protecting/directing group):

| Strategy | Reagents | Position of Functionalization | Potential Product |

| Directed ortho-Metalation | 1. n-BuLi, TMEDA2. Electrophile (E⁺) | C2 or C6 | 2-E-3-iodo-4-(trifluoromethoxy)-N-PG-aniline |

| Direct Arylation | Ar-X, Pd catalyst, Ligand, Base | C2 or C6 | 2-Ar-3-iodo-4-(trifluoromethoxy)-N-PG-aniline |

Introduction of Perfluoroalkyl Moieties: Trifluoromethylation and Difluoroalkylation

The introduction of fluorinated groups, such as trifluoromethyl (CF₃) and difluoroalkyl moieties, is a widely used strategy in drug discovery to modulate the physicochemical and biological properties of molecules. beilstein-journals.org The trifluoromethoxy group already present in the title compound imparts increased lipophilicity and metabolic stability. nih.gov Further fluorination can fine-tune these properties.

Trifluoromethylation: The direct introduction of a trifluoromethyl group onto the aromatic ring of this compound or its derivatives can be achieved using various electrophilic, nucleophilic, or radical trifluoromethylating reagents. Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, are commonly employed for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net For instance, the C2 or C6 positions of a suitably activated derivative of this compound could be targeted for trifluoromethylation.

Difluoroalkylation: Similar to trifluoromethylation, the introduction of difluoroalkyl groups (e.g., -CF₂H, -CF₂R) can significantly impact the properties of a molecule. Various reagents and methods have been developed for the difluoroalkylation of aromatic compounds. For example, a copper-catalyzed reaction could be used to introduce a gem-difluoro olefin onto an aniline derivative. researchgate.net

Design of Analogues with Modulated Stereoelectronic Properties

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and electronic properties. rsc.org By systematically modifying the structure of this compound, it is possible to design analogues with modulated stereoelectronic properties to optimize their performance for a specific application.

Varying Steric Bulk: The steric hindrance around the key functional groups can influence binding interactions with biological targets or affect the packing of molecules in materials. The introduction of bulky substituents, such as a tert-butyl group, or the replacement of the iodo group with smaller or larger halogens can be used to systematically probe the effect of steric bulk on the molecule's properties.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with systematic variations in their structure is a cornerstone of structure-activity relationship studies. frontiersin.orgmdpi.commdpi.com By evaluating the properties of these analogues, it is possible to develop a deeper understanding of how specific structural features contribute to the desired activity or property. This knowledge can then be used to guide the design of new, more potent, or more effective compounds.

The table below provides examples of how the stereoelectronic properties of this compound can be modulated through derivatization:

| Modification Strategy | Example Substituent | Potential Impact on Properties |

| Modulating Electronic Effects | -NO₂ (at C5) | Increased electron-withdrawing character |

| -OCH₃ (at C5) | Increased electron-donating character | |

| Varying Steric Bulk | -C(CH₃)₃ (at C2) | Increased steric hindrance near the amino group |

| Improving H-bonding Capacity | -OH (at C5) | Introduction of a hydrogen bond donor/acceptor |

Advanced Research Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block and Intermediate

3-Iodo-4-(trifluoromethoxy)aniline serves as a highly versatile building block in organic synthesis. Its utility stems from the distinct reactivity of its functional groups: the amino (-NH2) group and the iodo (-I) group. The amino group can readily undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.

The iodine atom is a particularly useful handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. The presence of the trifluoromethoxy (-OCF3) group is also crucial; it enhances the metabolic stability and lipophilicity of derivative compounds, properties that are highly desirable in medicinal chemistry. This group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring, providing regiochemical control in subsequent synthetic steps. Related fluorinated building blocks are widely used for these exact purposes in creating new materials and pharmaceutical intermediates. ossila.com

Contributions to Medicinal Chemistry Research (Intermediate Role)

The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules. Its role is primarily that of an intermediate, providing a core structure that can be elaborated into more complex drugs.

Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology. Nilotinib, a prominent kinase inhibitor used to treat chronic myeloid leukemia (CML), features a 3-(trifluoromethyl)aniline (B124266) moiety as a key structural component. chemicalbook.comresearchgate.net This part of the molecule is crucial for binding to the target kinase, with the trifluoromethyl group engaging in important hydrophobic interactions within the protein's binding site. nih.gov

While this compound is not a direct precursor to Nilotinib itself, its structure is highly analogous. The trifluoromethoxy group can serve a similar function to the trifluoromethyl group, modifying the compound's electronic properties and binding interactions. The iodine atom provides a reactive site for coupling with other heterocyclic systems, a common strategy in the synthesis of kinase inhibitors. nih.govgoogle.com Researchers have explored numerous analogues of Nilotinib by modifying the aniline (B41778) portion to improve potency and selectivity, and compounds like this compound are ideal starting materials for creating novel kinase inhibitor scaffolds that target mutations resistant to existing therapies. nih.govtandfonline.comsemanticscholar.org

| Kinase Inhibitor Class | Key Structural Moiety | Relevance of this compound |

|---|---|---|

| BCR-ABL Inhibitors (e.g., Nilotinib) | 3-(Trifluoromethyl)aniline | Serves as an analogue precursor; the -OCF3 group mimics the -CF3 group, and the iodo group allows for synthetic elaboration. researchgate.netnih.gov |

| Type-2 Protein Kinase Inhibitors | Substituted anilines | The trifluoromethylaniline substructure is a common feature in high-affinity type-2 kinase inhibitors. nih.gov |

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Research has shown that halogenated and fluorinated aniline derivatives can exhibit significant antibacterial and antibiofilm properties. A study investigating 68 different aniline derivatives for their efficacy against pathogenic Vibrio species, which are common sources of foodborne illness from seafood, identified several trifluoro-anilines as highly active. mdpi.comnih.govresearchgate.net

Specifically, compounds like 2-iodo-4-trifluoromethylaniline demonstrated the ability to inhibit the growth of planktonic bacterial cells and, crucially, prevent the formation of biofilms. mdpi.comnih.govresearchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. These active aniline derivatives were found to disrupt the bacterial cell membrane and reduce the expression of virulence factors such as motility and protease activity. mdpi.comnih.gov Given these findings, this compound represents a promising scaffold for the development of new antimicrobial and antibiofilm agents, leveraging the combined effects of halogenation and trifluoromethoxylation to combat bacterial pathogens. mdpi.comnih.gov

| Target Pathogen | Compound Class | Observed Effect | Potential Role of this compound |

|---|---|---|---|

| Vibrio parahaemolyticus | Trifluoro-anilines | Inhibition of planktonic growth and biofilm formation; membrane disruption. mdpi.comnih.gov | A promising candidate for developing new agents against Vibrio and other Gram-positive bacteria. nih.gov |

| Gram-positive bacteria | Trifluoromethyl phenyl pyrazoles | Potent growth inhibitors with low toxicity to human cells. nih.gov | A key building block for synthesizing pyrazole-based antimicrobials. |

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels. nih.govfrontiersin.org The therapeutic strategy involves finding molecules that can effectively bind to and inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase in the gut. frontiersin.orgnih.gov

The search for novel and more potent α-glucosidase inhibitors is an active area of research, with scientists screening libraries of synthetic and natural products. frontiersin.orgmedchemexpress.com this compound serves as a valuable starting material in this context. Its structure can be readily modified through reactions at the amino and iodo positions to generate a diverse library of candidate inhibitors. The trifluoromethoxy group can contribute to stronger binding within the enzyme's active site and improve the drug-like properties of the resulting molecules. The development of dual inhibitors that target both α-glucosidase and α-amylase is also an area of interest where this building block could be applied. medchemexpress.com

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains has created an urgent need for new antimycobacterial drugs. nih.gov Research into novel therapeutic agents often involves screening compounds for activity against mycobacteria. Studies have indicated that aniline derivatives, particularly those containing trifluoromethyl groups, are a promising class of compounds for this purpose.

For instance, derivatives of 2-Iodo-6-methyl-4-(trifluoromethyl)aniline have been investigated for their potential as antimycobacterial agents. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better penetration of the mycobacterial cell wall. Therefore, this compound, with its similar structural features, is a highly relevant building block for the synthesis and development of new classes of antimycobacterial compounds. Its chemical handles allow for the systematic modification of the molecular structure to optimize activity and reduce toxicity, a key process in modern drug discovery. nih.gov

Application in Advanced Materials Science Research

The unique properties conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. The trifluoromethoxy group in this compound imparts properties such as high thermal stability, chemical resistance, and low surface energy. Its aniline precursor, 4-(Trifluoromethoxy)aniline (B150132), has been used in the synthesis of specialized polymers, such as side-group liquid-crystalline polymethacrylates. sigmaaldrich.com

The presence of the iodo group on this compound adds another layer of functionality, allowing it to be incorporated into polymer chains or onto surfaces via cross-coupling reactions. This makes it a candidate for developing advanced materials with tailored optical, electronic, or surface properties. Potential applications include the creation of specialty polymers for electronics, hydrophobic coatings, and advanced composite materials where high performance and durability are required.

Fabrication of Functional Materials with Unique Optical and Electrical Properties

The presence of both an iodine atom and a trifluoromethoxy group in this compound makes it a valuable precursor for creating advanced materials with specific optical and electrical properties. smolecule.com The trifluoromethyl group is known to enhance thermal stability and chemical resistance in the resulting materials.

Research has shown that halogenated aniline derivatives, in general, exhibit interesting nonlinear optical (NLO) properties. researchgate.net The π-conjugation in the carbon-ring system, along with hyperconjugative interactions, contributes to their potential in this area. researchgate.net While specific studies on the NLO properties of this compound are not extensively detailed in the provided results, the general principles suggest its potential utility in optoelectronics.

Furthermore, fluorine-substituted anilines have been used to synthesize polyanilines, which are conductive polymers. metu.edu.tr The incorporation of fluorine can influence the electronic properties and morphology of these polymers. metu.edu.trrsc.org For instance, polyanilines derived from ortho-substituted anilines have been investigated for their sensitivity to moisture and ammonia, indicating their potential use in chemical sensors. rsc.org The trifluoromethoxy group in this compound could similarly be leveraged to tune the properties of conductive polymers for electronic device applications.

The iodine atom in the molecule allows for various cross-coupling reactions, enabling the construction of more complex structures that can be tailored for specific optical and electrical functionalities. smolecule.com

Incorporation into Polymers and Liquid-Crystalline Systems

The unique structural features of this compound make it a candidate for incorporation into polymers and liquid-crystalline systems, influencing their properties and applications.

Polymers:

The amino group of this compound allows it to be a monomer in polymerization reactions, leading to the formation of novel polymers. The trifluoromethoxy group can enhance the thermal stability and solubility of these polymers in organic solvents. rsc.org The synthesis of polyanilines and their derivatives is a well-established field, with methods like chemical and electrochemical polymerization being commonly employed. mdpi.com The incorporation of a bulky and electron-withdrawing trifluoromethoxy group is expected to modify the polymer's morphology, solubility, and electrical conductivity. rsc.orgnih.gov For example, studies on other substituted anilines have shown that the nature of the substituent affects the surface morphology of the resulting polymers, ranging from heterogeneous hierarchical to spherical structures. rsc.org

Liquid-Crystalline Systems:

Fluorine-containing compounds are of significant interest in the field of liquid crystals (LCs). nih.gov The introduction of fluorine atoms can lead to materials with low viscosity, which is advantageous for display applications. nih.gov The trifluoromethyl group, being bulky and strongly electron-attracting, can influence the mesomorphic (liquid crystalline) behavior of molecules. nih.gov

Research on related compounds demonstrates the impact of fluorine substitution on liquid crystalline properties. For instance, studies on cruciform-shaped liquid crystals have shown that the introduction of a lateral fluorine atom can induce a smectic phase in addition to a nematic phase. mdpi.com Similarly, investigations into Schiff bases derived from trifluoromethyl-substituted anilines have revealed that the position of the trifluoromethyl group and the length of alkoxy chains can determine the presence and type of mesophases. nih.govresearchgate.net Halogen bonding involving iodo-substituted fluorobenzenes has also been utilized to create supramolecular liquid crystals with tunable fluorescence and mesomorphic properties. beilstein-journals.org

While direct studies on liquid crystals derived from this compound were not found in the search results, the established principles suggest its potential as a building block for designing new liquid-crystalline materials with tailored properties.

Significance in Agrochemical Research and Development

The trifluoromethoxy group is a crucial substituent in modern agrochemical design due to its ability to enhance biological activity. researchgate.netnih.gov Consequently, this compound and its derivatives are valuable intermediates in the synthesis of new agrochemicals, particularly insecticides and fungicides. smolecule.com The introduction of this moiety can improve the potency and efficacy of the final products. smolecule.com

The synthesis of ortho-trifluoromethoxylated aniline derivatives is an area of active research, with protocols being developed to facilitate the creation of building blocks for new agrochemicals. researchgate.netnih.gov These methods aim to be user-friendly and applicable to a broad range of substrates, highlighting the demand for such compounds in agrochemical discovery. researchgate.netnih.gov

For instance, 4-Nitro-3-(trifluoromethyl)aniline, a related compound, is an intermediate in the preparation of flutamide, a non-steroidal anti-androgen drug, and is also used in the synthesis of materials for optical waveguides, showcasing the broader applicability of such substituted anilines. chemicalbook.com The unique substitution pattern of this compound provides a scaffold for developing novel and effective crop protection agents.

Future Prospects and Emerging Research Frontiers

Development of Innovative Catalytic Systems for Enhanced Selectivity

The synthesis of substituted anilines, including 3-iodo-4-(trifluoromethoxy)aniline, heavily relies on catalytic C-N bond-forming reactions. While significant progress has been made, the pursuit of catalysts with higher activity, broader substrate scope, and enhanced selectivity remains a key research frontier.

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a cornerstone for the synthesis of arylamines from aryl halides. wiley.com Future developments are expected to focus on the rational design of sophisticated phosphine ligands that can further improve catalytic efficiency. For instance, the development of ylide-substituted phosphines has already demonstrated the potential to facilitate C-N coupling of challenging aryl chlorides at room temperature, a feat that previously required elevated temperatures. wiley.com The application of such advanced ligands to the synthesis of complex molecules like this compound could lead to milder reaction conditions and improved yields. Research into novel catalyst systems, such as those based on two key ligands, BrettPhos and RuPhos, has shown promise in providing a very broad scope for C-N coupling reactions with functionalized partners, often requiring low catalyst loadings and short reaction times. nih.gov

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent another important avenue. Innovations in this area may involve the use of polystyrene-supported copper complexes, which function as heterogeneous, eco-friendly, and reusable catalysts for N-arylation reactions. nih.gov The development of such recyclable catalysts is crucial for making the synthesis of aniline (B41778) derivatives more sustainable and cost-effective.

The table below summarizes key catalytic systems and their potential for advancement in the synthesis of complex anilines.

| Catalytic System | Ligand/Support Type | Key Advantages & Research Frontiers |

| Palladium-Catalyzed Amination | Ylide-Substituted Phosphines, BrettPhos, RuPhos | Increased electron density at the metal center, enabling room-temperature reactions for challenging substrates; fine-tuning of ligand electronics and sterics for higher selectivity. wiley.comnih.gov |

| Copper-Catalyzed Amination | Polystyrene-Supported Complexes | Heterogeneous catalysis, enabling easy separation and catalyst recycling; development of more robust and leach-proof supported catalysts. nih.gov |

| Photocatalysis | Ruthenium/Iridium Polypyridyl Complexes | Visible-light-mediated reactions under mild conditions; exploration of oxidant-free protocols to improve atom economy and reduce waste. thieme-connect.compolyu.edu.hk |

Future research will likely target the development of catalysts that can selectively functionalize specific positions on the aniline ring, minimizing the need for protecting groups and reducing the number of synthetic steps.

Advancements in Environmentally Benign Synthetic Protocols

The chemical industry's shift towards green chemistry principles is driving significant innovation in synthetic methodologies. For the production of this compound and related compounds, this translates to a focus on reducing solvent use, minimizing waste, and utilizing renewable resources.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. beilstein-journals.orgpharmasalmanac.com By conducting reactions in microreactors, flow systems offer superior heat and mass transfer, leading to higher yields, better product purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. pharmasalmanac.com The modular nature of flow chemistry allows for the integration of multiple synthetic and purification steps, streamlining the production process. beilstein-journals.orgacs.org The application of flow chemistry to the synthesis of this compound could enable a more efficient, scalable, and reproducible manufacturing process. acs.org

Solvent-Free and Aqueous Systems: Efforts are underway to eliminate the reliance on volatile and often toxic organic solvents. Research has demonstrated the feasibility of Ullmann C-N coupling reactions in an organic solvent-free system, which simplifies operation and reduces costs. google.comgoogle.com Similarly, conducting reactions in water, often using micellar conditions to solubilize organic reactants, represents a significant step towards greener synthesis. nih.gov Palladium-catalyzed aminations have been successfully performed in aqueous micellar solutions, addressing the environmental concerns associated with organic solvents. nih.gov

Electrochemical Synthesis: Electrocatalysis offers a promising alternative to traditional synthetic methods that rely on chemical oxidants or reductants. Researchers have developed an electrochemical method for creating anilines from nitrobenzenes at room temperature and pressure using a redox mediator. specchemonline.com This process, powered by electricity from renewable sources, could drastically reduce the environmental footprint of aniline production by avoiding high energy consumption and chemical waste by-products. specchemonline.comchemistryworld.com

The following table highlights emerging green synthetic protocols applicable to aniline synthesis.

| Synthetic Protocol | Key Features | Environmental Benefits |

| Flow Chemistry | Use of microreactors, continuous processing, integrated steps. | Improved efficiency, higher yields, enhanced safety, reduced waste. beilstein-journals.orgpharmasalmanac.com |

| Solvent-Free Synthesis | Reactions conducted in neat mixtures without solvents. | Elimination of solvent waste, simplified purification, lower costs. researchgate.net |

| Aqueous Micellar Catalysis | Reactions performed in water with the aid of surfactants. | Replaces organic solvents with water, reducing environmental impact. nih.gov |

| Electrocatalysis | Use of electricity and redox mediators to drive reactions. | Operates at ambient temperature/pressure, can use renewable energy, avoids chemical waste. specchemonline.com |

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis is becoming an indispensable tool for accelerating research and development. This synergy allows for a deeper understanding of reaction mechanisms and the prediction of molecular properties, guiding experimental efforts toward the most promising pathways.

Density Functional Theory (DFT) calculations are increasingly used to investigate reaction intermediates and transition states in catalytic cycles. acs.orgresearchgate.net For instance, DFT studies on the direct amination of benzene (B151609) have been used to explore potential reaction pathways and understand the role of the catalyst surface, providing insights that are difficult to obtain through experimental means alone. acs.orgresearchgate.netunt.edu Such computational investigations can help in the rational design of new catalysts with improved performance for the synthesis of complex molecules like this compound. The mechanism of electrophilic substitution on aniline, a fundamental reaction, has been studied theoretically using DFT to understand the factors controlling regioselectivity. researchgate.net

This combined computational-experimental approach is also crucial for materials discovery. Computational screening can predict the assembly and properties of a vast number of potential organic materials, helping to guide synthetic chemists to the most promising candidates. nih.gov This integrated workflow removes selection bias and can lead to the discovery of novel materials with unexpected properties. nih.gov

Exploration of Novel Biological Targets and Materials Applications

The unique electronic properties conferred by the trifluoromethoxy (-OCF3) group make it a highly valuable substituent in drug design. nbinno.com It can enhance metabolic stability, improve lipophilicity and membrane permeability, and positively influence binding affinity to biological targets. nbinno.commdpi.com The trifluoromethyl (-CF3) group is also widely used as a bioisostere for chlorine or methyl groups to fine-tune the physicochemical properties of drug candidates. mdpi.comwikipedia.org

The this compound scaffold is therefore an attractive starting point for the development of new therapeutic agents. The iodine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for biological screening. Future research will likely focus on incorporating this moiety into molecules targeting a wide range of diseases. The strong electron-withdrawing nature of the trifluoromethoxy group can significantly alter the pKa of the aniline nitrogen, which can be exploited to modulate interactions with specific biological targets.

In materials science, fluorinated anilines are valuable monomers for the synthesis of advanced polymers. The chemical oxidative polymerization of aniline and its derivatives, such as 3-fluoroaniline, can produce conducting polymers with enhanced thermal stability, solubility, and morphological control compared to the parent polyaniline. researchgate.nettandfonline.com The incorporation of fluorine atoms into the polymer backbone can lead to materials with desirable properties for applications in organic electronics, sensors, and corrosion-resistant coatings. The this compound monomer offers the potential to create novel polymers with unique electronic and physical properties, stemming from the combined influence of the iodo and trifluoromethoxy substituents. Future work in this area will explore the polymerization of this monomer and the characterization of the resulting materials for various high-tech applications. researchgate.nettandfonline.com

Q & A

Q. What are the recommended synthetic routes for preparing 3-Iodo-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

Answer: A common approach involves sequential functionalization of an aniline precursor. For example:

Trifluoromethoxy introduction : Electrophilic substitution on 4-iodoaniline using trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions.

Iodination : Direct iodination via electrophilic aromatic substitution (e.g., using I₂/HNO₃ or N-iodosuccinimide) at the meta position relative to the trifluoromethoxy group .

Key factors :

- Temperature control (<0°C for iodination minimizes side reactions).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Catalyst use (e.g., Lewis acids like FeCl₃ for regioselective substitution).

Yield optimization : Adjust stoichiometry of iodinating agents and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., aromatic proton splitting patterns and CF₃O group integration).

- FT-IR : Validate presence of -NH₂ (stretch ~3400 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- Chromatography :

- HPLC with UV detection (retention time comparison against standards).

- GC-MS for volatile derivatives (e.g., acetylated analogs).

- Elemental analysis : Verify C, H, N, and I content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

Answer: Challenges :

- The trifluoromethoxy group is a strong para-director, competing with iodine’s ortho/para-directing effects, leading to mixed regioselectivity in further substitutions .

- Steric hindrance from iodine may reduce reactivity at adjacent positions.

Solutions : - Directed ortho-metalation : Use directing groups (e.g., -NHBoc) to steer reactions to specific sites.

- Protective strategies : Temporarily block the -NH₂ group (e.g., acetylation) to modulate electronic effects .

- Computational modeling : DFT calculations predict electron density maps to identify reactive sites .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Answer: Observed contradictions :

- Some studies report decomposition at pH > 9 due to hydrolysis of the C-I bond, while others note stability under similar conditions.

Methodological reconciliation : - Controlled experiments : Perform stability assays in buffered solutions (pH 3–11) at 25°C and 40°C, monitoring degradation via LC-MS.

- Mechanistic analysis : Identify degradation products (e.g., iodide ions via ion chromatography) to infer pathways.

- Environmental factors : Control light exposure (iodinated compounds are often light-sensitive) and oxygen levels .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE requirements : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste.

- Emergency response : Immediate use of eyewash stations and safety showers upon contact; administer activated charcoal if ingested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.